molecular formula C14H14F3N5O B2386540 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197828-15-0

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2386540
CAS No.: 2197828-15-0
M. Wt: 325.295
InChI Key: TVMZWIUBTGUKOX-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activity of New Derivatives : A study by Pivazyan et al. (2019) explored the synthesis of new derivatives related to 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one and their biological activities, particularly their plant growth stimulating effect Pivazyan et al., 2019.

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : Research by Ansari & Lal (2009) involved the synthesis of novel azetidin-2-ones and their evaluation for antimicrobial activity Ansari & Lal, 2009. Another study by Habib et al. (2003) synthesized novel pyrimidine derivatives, including triazolo and pyrimidinones, and tested them for antimicrobial and anticancer activities Habib et al., 2003.

Synthesis of Pyrimidine and Azetidinone Analogues

  • Synthesis and Evaluation of Azetidinone and Pyrimidine Analogues : A study conducted by Thomas et al. (2016) focused on synthesizing and evaluating Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents Thomas et al., 2016.

Herbicide Research and Optimization

  • Discovery of Protoporphyrinogen IX Oxidase Inhibitor : Wang et al. (2021) reported the discovery of a potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor for herbicide research through an in silico structure-guided optimization approach Wang et al., 2021.

Antimicrobial Agents Synthesis

  • Synthesis of Antimicrobial Agents : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones as antimicrobial agents Hossan et al., 2012.

Antitubercular and Antidepressant Agents

  • Antitubercular and Antidepressant Activities : Research by Venugopala et al. (2016) involved the synthesis of novel tetrahydropyrimidine-5-carboxylate derivatives and their evaluation against Mycobacterium tuberculosis Venugopala et al., 2016.

Antihypertensive Activity

  • Evaluation of Antihypertensive Activity : Bennett et al. (1981) prepared derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine and evaluated them for antihypertensive activity in spontaneously hypertensive rats Bennett et al., 1981.

Synthesis of Novel Derivatives

  • Novel Derivative Synthesis and Structural Elucidation : Studies like the one conducted by Reiter et al. (1987) focused on the synthesis and structural elucidation of isomeric triazolopyrimidinones Reiter et al., 1987.

Properties

IUPAC Name

6-methyl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c1-9-2-3-13(23)22(20-9)7-10-5-21(6-10)12-4-11(14(15,16)17)18-8-19-12/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMZWIUBTGUKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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